2-Chloro-6-ethyl-4-methylquinoline
Overview
Description
2-Chloro-6-ethyl-4-methylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.69 . The IUPAC name for this compound is 2-chloro-6-ethyl-4-methylquinoline .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-ethyl-4-methylquinoline is 1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloro-6-ethyl-4-methylquinoline is a solid at room temperature . More research is needed to provide a detailed physical and chemical properties analysis for this compound.Scientific Research Applications
Synthesis and Characterization
- 2-Chloro-6-ethyl-4-methylquinoline and its isomers have been examined through experimental and computational methods like density functional theory (DFT), including spectroscopic characterization by FTIR, FT-Raman, UV-Vis, and NMR spectrum (Murugavel et al., 2018).
Antimicrobial Activity
- The compound and its related structures have been explored for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Murugavel et al., 2018).
Molecular Docking and Inhibitory Activity
- Investigations into the inhibitory activity of isomer compounds against specific enzymes like DNA gyrase and lanosterol 14 α-demethylase have been discussed, which are crucial in microbial growth and development (Murugavel et al., 2018).
Reaction Mechanisms and Derivatives Synthesis
- Studies on the reactions of related compounds with other chemicals, such as phosphoryl chloride, have been conducted to synthesize various derivatives with potential applications (Fukuda et al., 1977).
Spectroscopic Studies
- Detailed spectral and structural analyses of related quinoline derivatives have been performed, aiding in the understanding of their chemical properties and potential applications (Kose et al., 2018).
Future Directions
The future directions for research on 2-Chloro-6-ethyl-4-methylquinoline could include exploring its potential applications in various fields, such as medicinal chemistry. For example, quinoline derivatives have been studied for their potential antimalarial properties . Additionally, the synthesis and pharmacological evolution of quinolinyl-pyrazoles have been reviewed recently , suggesting potential future directions for research on 2-Chloro-6-ethyl-4-methylquinoline and related compounds. More research is needed to explore these possibilities.
properties
IUPAC Name |
2-chloro-6-ethyl-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCZCIGFFCPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651028 | |
Record name | 2-Chloro-6-ethyl-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethyl-4-methylquinoline | |
CAS RN |
35213-56-0 | |
Record name | 2-Chloro-6-ethyl-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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